molecular formula C16H22N2O2 B3650994 N-cyclohexyl-3-(propionylamino)benzamide

N-cyclohexyl-3-(propionylamino)benzamide

Cat. No.: B3650994
M. Wt: 274.36 g/mol
InChI Key: XFFKPXZUCKTKRE-UHFFFAOYSA-N
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Description

N-Cyclohexyl-3-(propionylamino)benzamide is a chemical compound of interest in medicinal chemistry and pharmacological research, building upon the established biological activity of the N-cyclohexyl benzamide scaffold. This compound features a benzamide core substituted with a cyclohexyl group on the amide nitrogen and a propionylamino group at the meta position. Related N-cyclohexyl benzamide derivatives have been investigated for their potential therapeutic effects, including the treatment of visceral pain associated with intestinal diseases such as Irritable Bowel Syndrome (IBS), as they have been shown to raise the recognition threshold for pain of visceral origin . Furthermore, structurally similar N-phenylbenzamide compounds have demonstrated significant antiviral activity against multiple genotypes of Enterovirus 71 (EV71) in vitro, indicating the potential of this chemical class in virology research . The propionylamino side chain may influence the compound's physicochemical properties and bioavailability, making it a valuable intermediate for further structure-activity relationship (SAR) studies. Researchers can utilize this high-purity compound to explore its mechanism of action, receptor binding affinity, and potential as a lead compound in developing new therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclohexyl-3-(propanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-2-15(19)17-14-10-6-7-12(11-14)16(20)18-13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFKPXZUCKTKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Features of N-Cyclohexyl-3-(propionylamino)benzamide and Analogs

Compound Name Core Structure Key Substituents Unique Features
This compound Benzamide Cyclohexyl (N), propionylamino (C3) Balanced lipophilicity and hydrogen bonding potential
AH-7921 Dichlorinated benzamide 3,4-Dichloro, N,N-dimethylcyclohexyl High opioid receptor affinity
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide Thiazole-linked benzamide 2,5-Dimethylphenyl (thiazole), benzamide Enhanced selectivity for kinase inhibition
3-Amino-N-(3-methylphenyl)benzamide Benzamide Amino (C3), 3-methylphenyl (N) DNA repair enzyme (PARP) modulation
N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide Pyrimidine-linked benzamide Trifluoromethyl (C3), pyrimidinylmethyl Improved metabolic stability and solubility

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Melting Point (°C) Solubility (Water) logP Key Influencing Groups
This compound Not reported Moderate ~3.2 Cyclohexyl, propionylamino
AH-7921 198–200 Low 4.5 Dichloro, dimethylcyclohexyl
N-Hydroxymethylbenzamide 145–147 High 1.1 Hydroxymethyl
3-Aminobenzamide 165–167 Moderate 1.8 Amino (meta)
  • Key Observations: The cyclohexyl group in this compound increases lipophilicity (logP ~3.2) compared to simpler benzamides like 3-aminobenzamide (logP 1.8) but remains less hydrophobic than AH-7921 (logP 4.5) due to the absence of halogens . The propionylamino group may improve solubility over AH-7921 by introducing a polar amide bond, similar to N-hydroxymethylbenzamide’s enhanced water solubility .

Q & A

Q. What are the recommended synthetic routes for N-cyclohexyl-3-(propionylamino)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process, including amide coupling and cyclohexyl group introduction. Key reagents include propionyl chloride and cyclohexylamine derivatives. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–80°C for amide bond formation), and catalyst use (e.g., HOBt/EDC for coupling efficiency). Monitoring via TLC or HPLC ensures intermediate purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • IR spectroscopy : Confirms amide C=O stretches (~1638 cm⁻¹) and N-H bends (~3320 cm⁻¹) .
  • NMR (¹H/¹³C) : Identifies aromatic protons (δ 7.2–8.1 ppm), cyclohexyl CH₂ groups (δ 1.2–2.0 ppm), and propionyl methyl signals (δ 1.1 ppm) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 342.02 for related benzamide derivatives) .

Q. What safety precautions are required when handling this compound in the lab?

While specific hazard data is limited for this compound, general benzamide handling includes:

  • Avoiding skin/eye contact (use gloves, goggles).
  • Working in a fume hood to prevent inhalation.
  • Storing in airtight containers away from ignition sources .

Advanced Research Questions

Q. How does the chlorophenyl/trifluoroacetyl modification in analogs influence biological activity?

Substituents like trifluoroacetyl enhance metabolic stability and binding affinity to kinases (e.g., EGFR) by introducing electron-withdrawing effects. Comparative studies using molecular docking show improved hydrophobic interactions in active sites .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies (e.g., IC₅₀ variability in enzyme assays) may arise from assay conditions (pH, ionic strength) or compound purity. Mitigation involves:

  • Standardizing protocols (e.g., uniform ATP concentrations in kinase assays).
  • Validating purity via HPLC (>95%) and orthogonal techniques (e.g., elemental analysis) .

Q. How can crystallographic data inform structure-activity relationships (SAR)?

Single-crystal X-ray diffraction (e.g., monoclinic P21/c space group for analogs) reveals bond angles and non-covalent interactions. For example, planar benzamide moieties facilitate π-π stacking with aromatic residues in target proteins .

Q. What advanced techniques elucidate the compound’s mechanism of action in disease models?

  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka/kd) to targets like CCKBR/CCKAR receptors .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability for formulation studies .
  • In vivo pharmacokinetics : Radiolabeled analogs (e.g., carbon-14 isotopes) track absorption/distribution .

Comparative and Methodological Insights

  • Structural analogs : Compare with N-(3-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide to evaluate substituent effects on solubility and potency .
  • Data tables : Use tables contrasting logP, hydrogen bond donors/acceptors, and IC₅₀ values to prioritize derivatives for optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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